molecular formula C22H22N2O4 B4523144 N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B4523144
M. Wt: 378.4 g/mol
InChI Key: NLKLFWSMSOBTLD-UHFFFAOYSA-N
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Description

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.15795719 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Compounds with similar structural characteristics have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Novel derivatives derived from benzofuran and related scaffolds have shown significant activity in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammation process. These findings suggest that compounds with a benzofuran moiety, akin to the specified compound, may possess anti-inflammatory and analgesic properties, making them candidates for further pharmacological studies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticholinesterase Activity

Research into coumarin-3-carboxamides bearing tryptamine moieties, which share functional group similarities with the specified compound, has demonstrated significant anticholinesterase activity. These activities are crucial in the context of treating neurodegenerative diseases like Alzheimer's, where the regulation of acetylcholine levels in the brain is a therapeutic target. The structure-activity relationship (SAR) analysis highlights the importance of specific substituents that improve bioactivity, suggesting that tailored modifications on compounds like "N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide" could enhance their pharmacological profile (Ghanei-Nasab et al., 2016).

Synthesis and Biological Screening for Tuberculosis

In the realm of infectious diseases, particularly tuberculosis (TB), benzofuran and benzo[d]isothiazole derivatives have been synthesized and biologically evaluated for their inhibitory activity against Mycobacterium tuberculosis DNA gyrase B, a key enzyme required for bacterial DNA replication. The exploration of such compounds underscores the potential of structurally related compounds in antimicrobial research, indicating a possible area of interest for the investigation of "this compound" (Reddy et al., 2014).

Properties

IUPAC Name

N-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-5-24-17-10-15(7-9-18(17)27-11-19(24)25)23-22(26)21-14(4)16-8-6-12(2)13(3)20(16)28-21/h6-10H,5,11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKLFWSMSOBTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=C(C4=C(O3)C(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide
Reactant of Route 6
N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide

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